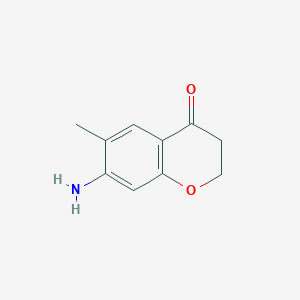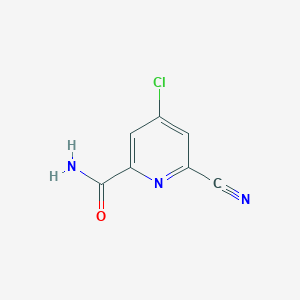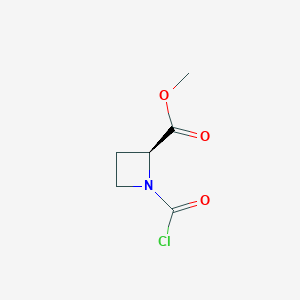
5-Fluoro-4-methylindoline-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-4-methylindoline-2,3-dione is a chemical compound belonging to the indoline family It is characterized by the presence of a fluorine atom at the 5th position and a methyl group at the 4th position on the indoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-4-methylindoline-2,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoroindoline and 4-methylindoline.
Reaction Conditions: The reaction conditions often involve the use of strong acids or bases to facilitate the formation of the indoline ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Fluoro-4-methylindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as indoline derivatives.
Substitution: The fluorine atom at the 5th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents like sodium methoxide and sodium hydride are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various indoline derivatives, quinones, and substituted indolines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
5-Fluoro-4-methylindoline-2,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor in the preparation of other indoline derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-Fluoro-4-methylindoline-2,3-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.
Pathways Involved: It can modulate various biochemical pathways, including those related to cell proliferation, apoptosis, and signal transduction.
Comparaison Avec Des Composés Similaires
- 5-Fluoroindoline-2,3-dione
- 4-Methylindoline-2,3-dione
- 5-Fluoro-3-phenylindoline-2,3-dione
Comparison: 5-Fluoro-4-methylindoline-2,3-dione is unique due to the presence of both a fluorine atom and a methyl group on the indoline ring. This dual substitution enhances its chemical reactivity and potential biological activities compared to other similar compounds .
Propriétés
Formule moléculaire |
C9H6FNO2 |
|---|---|
Poids moléculaire |
179.15 g/mol |
Nom IUPAC |
5-fluoro-4-methyl-1H-indole-2,3-dione |
InChI |
InChI=1S/C9H6FNO2/c1-4-5(10)2-3-6-7(4)8(12)9(13)11-6/h2-3H,1H3,(H,11,12,13) |
Clé InChI |
NFEZHZNVSCJCOR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=C1C(=O)C(=O)N2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-(2-Azaspiro[3.3]heptan-6-yloxy)-N-methylacetamide](/img/structure/B11910259.png)





![2-Methyl-2-azaspiro[4.5]decane-1,8-dione](/img/structure/B11910316.png)
![1-Isobutyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11910317.png)
